
3-(1-Amino-2-methylbutan-2-YL)-2-methyloxolan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-2-methylbutan-2-yl)-2-methyloxolan-3-ol is an organic compound with a complex structure that includes an oxolane ring, an amino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylbutan-2-yl)-2-methyloxolan-3-ol typically involves multiple steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the amino and methyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, often utilizing advanced techniques such as high-pressure reactions and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylbutan-2-yl)-2-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can result in a variety of substituted oxolane derivatives.
Scientific Research Applications
3-(1-Amino-2-methylbutan-2-yl)-2-methyloxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)-2-methyloxolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol
- 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol
- (1-Amino-2-methylbutan-2-yl)(methyl)amine
Uniqueness
3-(1-Amino-2-methylbutan-2-yl)-2-methyloxolan-3-ol is unique due to its specific structure, which includes an oxolane ring and a combination of amino and methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(1-amino-2-methylbutan-2-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-4-9(3,7-11)10(12)5-6-13-8(10)2/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
VVUPVJKWAIYXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCOC1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


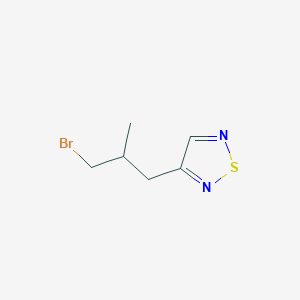
![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)

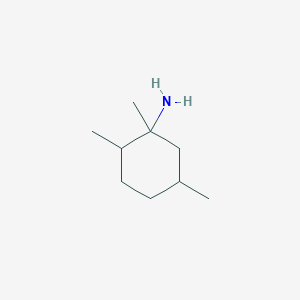
![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)
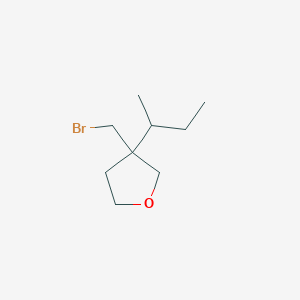
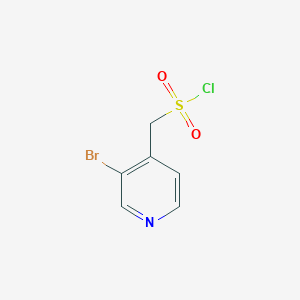
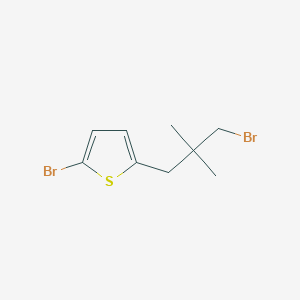
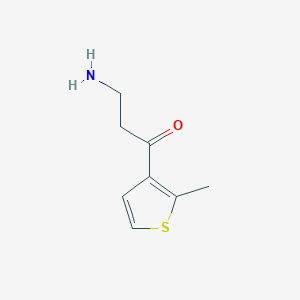
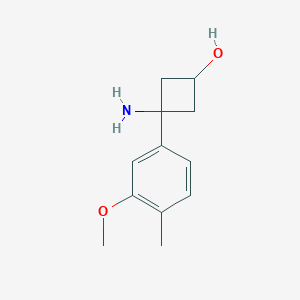
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13194617.png)
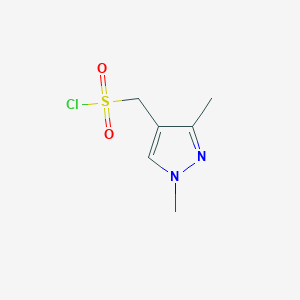
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13194623.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13194624.png)
